molecular formula C18H18ClNO4 B4006661 Dimethyl 2-[(4-chloroanilino)-phenylmethyl]propanedioate

Dimethyl 2-[(4-chloroanilino)-phenylmethyl]propanedioate

Cat. No.: B4006661
M. Wt: 347.8 g/mol
InChI Key: VIBGIMRFUFZVRA-UHFFFAOYSA-N
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Description

Dimethyl 2-[(4-chloroanilino)-phenylmethyl]propanedioate is an organic compound with the molecular formula C14H16ClNO4. This compound is known for its unique chemical structure, which includes a chloroaniline group and a phenylmethyl group attached to a propanedioate backbone. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

dimethyl 2-[(4-chloroanilino)-phenylmethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-17(21)15(18(22)24-2)16(12-6-4-3-5-7-12)20-14-10-8-13(19)9-11-14/h3-11,15-16,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBGIMRFUFZVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)NC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(4-chloroanilino)-phenylmethyl]propanedioate typically involves the reaction of 4-chloroaniline with benzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with dimethyl malonate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(4-chloroanilino)-phenylmethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Dimethyl 2-[(4-chloroanilino)-phenylmethyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(4-chloroanilino)-phenylmethyl]propanedioate involves its interaction with specific molecular targets. The chloroaniline group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylmethyl group can enhance the compound’s binding affinity to its targets, increasing its efficacy. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-[(4-chloroanilino)(phenyl)methyl]malonate: Similar structure but with ethyl groups instead of methyl groups.

    Dimethyl propargylmalonate: Contains a propargyl group instead of a phenylmethyl group.

Uniqueness

Dimethyl 2-[(4-chloroanilino)-phenylmethyl]propanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloroaniline and phenylmethyl groups makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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